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Compound of Interest

Compound Name: (4,4-Difluorocyclohexyl)methanol

Cat. No.: B068231

Chemical Identity and Core Physicochemical
Properties

The foundational attributes of (4,4-Difluorocyclohexyl)methanol are summarized below.
These identifiers are critical for unambiguous documentation, procurement, and regulatory

compliance.

Property Value Source
(4,4-

IUPAC Name ) [1112]
difluorocyclohexyl)methanol

CAS Number 178312-48-6 [2][3]

Molecular Formula C7H12F20 [1][2]13]

Molecular Weight 150.17 g/mol [1][2]13]

Exact Mass 150.08562133 Da [1]

SMILES C1CC(CCC1CO)(F)F [11[2]
XJZNZSLOHZLFQP-

InChiKey [1][2]13]

UHFFFAOYSA-N

Macroscopic and Thermodynamic Properties
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The bulk physical properties of a compound dictate its handling, storage, and behavior in
various physical states. (4,4-Difluorocyclohexyl)methanol is a viscous liquid at standard
temperature and pressure.[4]

Property Value Conditions Source

Clear colorless to )
Appearance ] o Ambient [4]
yellow viscous liquid

Boiling Point 207-213 °C 760 mmHg
Density 1.154 g/mL 25°C
Refractive Index (n_D) 1.431 20 °C
Flash Point 101 °C (213.8 °F) Closed Cup
Topological Polar

Surr)faci] Area 202 ¢ s
XLogP3-AA 1.7 [1]

These properties are consistent with a molecule of its molecular weight possessing a polar
hydroxyl group capable of hydrogen bonding, which elevates its boiling point compared to non-
hydroxylated analogues. The high density is characteristic of fluorinated organic compounds.

Solubility Profile: A Predictive and Experimental
Framework

While explicit solubility data is not widely published, the molecular structure of (4,4-
Difluorocyclohexyl)methanol—comprising a polar alcohol group, two electronegative fluorine
atoms, and a nonpolar hydrocarbon ring—suggests a nuanced solubility profile.[5] It is
predicted to be miscible with polar organic solvents like methanol, ethanol, and acetone, and
moderately soluble in less polar solvents such as ethyl acetate and dichloromethane.[5] Its
solubility in nonpolar solvents like hexane and toluene is expected to be limited.[5]

Experimental Protocol: Solubility Determination via the
Shake-Flask Method
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To empirically determine the solubility, the isothermal shake-flask equilibrium method is the
gold standard, providing reliable and reproducible data. The causality behind this choice rests
on its ability to ensure the solution reaches saturation, a critical factor for accurate
measurement.

Methodology:

Solvent Selection: A panel of solvents with varying polarities should be chosen (e.g., Water,
Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

Sample Preparation: Add an excess amount of (4,4-Difluorocyclohexyl)methanol to a
known volume of each selected solvent in separate sealed vials. The excess solid is crucial
to ensure saturation is achieved.

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an
orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach
equilibrium.

Phase Separation: Cease agitation and allow the vials to stand at the same constant
temperature for at least 24 hours to ensure complete separation of the undissolved solute
from the saturated solution. Centrifugation can be used to accelerate this process.

Quantification: Carefully withdraw a precise aliquot from the clear, supernatant layer of each
vial. Dilute the aliquot with a suitable solvent and analyze the concentration of the solute
using a calibrated analytical technique such as Gas Chromatography (GC) or High-
Performance Liquid Chromatography (HPLC).

Calculation: The solubility is then calculated based on the measured concentration and the
dilution factor, typically expressed in mg/mL or mol/L.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b068231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its
identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of (4,4-Difluorocyclohexyl)methanol
in ~0.7 mL of a deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de) in an NMR tube.
[6] The choice of solvent is critical; it must dissolve the sample without having signals that
overlap with key analyte resonances.[7]

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or
higher). Standard acquisition parameters are typically sufficient.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard like tetramethylsilane (TMS).[6]
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Predicted Spectral Features:

e IH NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons
between approximately 1.5-2.5 ppm. The methylene protons of the -CH20H group would
likely appear as a doublet around 3.5 ppm, coupled to the adjacent methine proton. The
hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is
dependent on concentration and temperature.

e 13C NMR: The carbon attached to the hydroxyl group (-CH20H) is expected around 60-70
ppm. The carbons of the cyclohexane ring will appear in the 20-40 ppm range. The key
feature will be the C-F carbon (C4), which will appear as a triplet due to coupling with the two
fluorine atoms, likely in the range of 90-110 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation by specific bond vibrations.

Experimental Protocol:

o Sample Preparation: As the compound is a viscous liquid, the spectrum can be obtained
directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr)
to create a thin film.

o Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum,
typically over the range of 4000-400 cm~1. A background spectrum of the clean plates should
be acquired first and subtracted from the sample spectrum.

Predicted Spectral Features:

o O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm™1,
characteristic of the hydroxyl group involved in hydrogen bonding.[8]

o C-H Stretch: Sharp absorption bands between 2850-3000 cm~* corresponding to the
stretching vibrations of the C-H bonds in the cyclohexane and methylene groups.[9]
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e C-O Stretch: A strong band in the 1000-1260 cm~1 region, indicative of the C-O single bond
of the primary alcohol.[8]

» C-F Stretch: Strong, characteristic absorption bands are expected in the fingerprint region,
typically between 1000-1400 cm~1, corresponding to the C-F bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its structural confirmation.

Experimental Protocol:

o Sample Introduction: For a volatile compound like this, direct infusion via a heated probe or
injection into a Gas Chromatograph (GC-MS) is appropriate. GC-MS offers the advantage of
separating impurities prior to analysis.

« lonization: Electron lonization (El) is a standard method that provides reproducible
fragmentation patterns useful for structural elucidation and library matching.[10]

o Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions
based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathway: The molecular ion ([M]*¢) at m/z 150 would be formed. Key
fragmentation pathways would likely include the loss of water ([M-Hz20]"), loss of a
formaldehyde radical from alpha-cleavage, and fragmentation of the cyclohexane ring.
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Caption: Predicted Electron lonization fragmentation pathway for the title compound.
Safety and Handling
(4,4-Difluorocyclohexyl)methanol is classified as a hazardous substance.[1]

» GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and
may cause respiratory irritation (H335).[1]

e Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is
classified as a combustible liquid.

Conclusion
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This guide has consolidated the known physical properties of (4,4-
Difluorocyclohexyl)methanol and provided a robust framework for the experimental
determination of characteristics that are not yet publicly documented. The combination of a
fluorinated cyclohexane core and a primary alcohol functional group makes it a compound of
significant interest. A thorough understanding of its physicochemical properties—from its boiling
point and density to its spectroscopic fingerprint—is essential for harnessing its full potential in
the design and synthesis of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b068231#physical-properties-of-4-4-
difluorocyclohexyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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